REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4]O.[BrH:10]>C(O)(=O)C>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][Br:10]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
with stirring, until a white solid deposits
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The glacial acetic acid and water are then distilled off completely
|
Type
|
ADDITION
|
Details
|
750 ml of 98% ethanol and 50 ml of 48% HBr are added to the viscous residue and approx. 500 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
are removed by slow distillation
|
Type
|
ADDITION
|
Details
|
A further 750 ml of ethanol are subsequently added
|
Type
|
DISTILLATION
|
Details
|
distilled off completely
|
Type
|
ADDITION
|
Details
|
After the addition of 500 ml of toluene
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
WAIT
|
Details
|
The viscous residue is boiled for several hours with 500 ml of dry ether
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with dry ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from chloroform/ethyl acetate=3:2
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OCC(CBr)(CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |